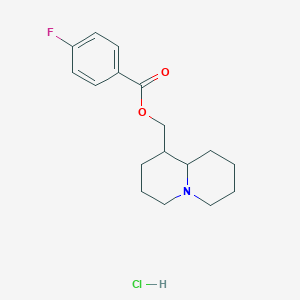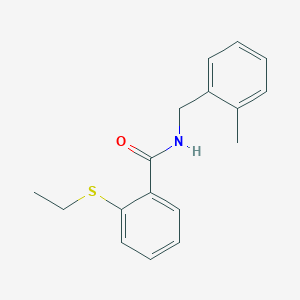![molecular formula C22H29NO5 B4704585 N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide CAS No. 5925-73-5](/img/structure/B4704585.png)
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide
Descripción general
Descripción
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide, also known as IT-101, is a novel anticancer drug candidate. It is a small molecule drug that has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is required for the stability and function of many oncogenic proteins. By inhibiting HSP90, this compound can cause the degradation of these oncogenic proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and reduce the expression of oncogenic proteins. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has shown potent anticancer activity in preclinical studies, making it a promising drug candidate for further development. However, this compound also has some limitations. Its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its mode of action. Additionally, this compound has not been tested in clinical trials, so its efficacy and safety in humans are unknown.
Direcciones Futuras
There are several future directions for research on N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide. One direction is to further elucidate its mechanism of action. Understanding how this compound works at the molecular level could lead to the development of more effective anticancer drugs. Another direction is to test this compound in clinical trials. If this compound is shown to be safe and effective in humans, it could become a valuable addition to the arsenal of anticancer drugs. Finally, researchers could explore the use of this compound in combination with other anticancer drugs to determine if it has synergistic effects.
Conclusion:
In conclusion, this compound is a promising anticancer drug candidate that has shown potent anticancer activity in preclinical studies. It works by inhibiting the activity of HSP90, leading to the degradation of oncogenic proteins and cancer cell death. While this compound has several advantages for lab experiments, its mechanism of action is not fully understood, and its efficacy and safety in humans are unknown. Further research is needed to elucidate its mode of action and test its efficacy in clinical trials.
Aplicaciones Científicas De Investigación
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide has been extensively studied in preclinical models of cancer. It has shown potent anticancer activity against a variety of cancer types, including breast, lung, colon, and pancreatic cancer. This compound has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. This compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5/c1-14(2)17-8-7-15(3)11-18(17)28-10-9-23-22(24)16-12-19(25-4)21(27-6)20(13-16)26-5/h7-8,11-14H,9-10H2,1-6H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDJALNJCBVSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365693 | |
| Record name | 3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5925-73-5 | |
| Record name | 3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(difluoromethoxy)-3-ethoxybenzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4704505.png)
![2-({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-nitrophenyl)acetamide](/img/structure/B4704509.png)
![1-[(4-fluorobenzyl)sulfonyl]pyrrolidine](/img/structure/B4704511.png)
![N-{4-hydroxy-3-[(4-methoxyphenyl)thio]-1-naphthyl}-4-methoxybenzenesulfonamide](/img/structure/B4704524.png)

![N-(2,5-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4704534.png)
![propyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}benzoate](/img/structure/B4704543.png)
![[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4704549.png)
![3,6-dichloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B4704555.png)
![2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide](/img/structure/B4704558.png)
![1-butyl-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B4704564.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4704586.png)
![N-[2-(2-furyl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4704589.png)
